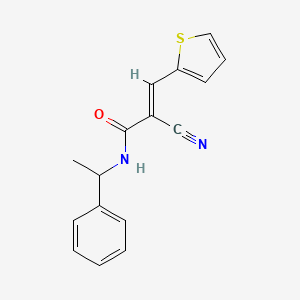

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide

Description

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide is an acrylamide derivative featuring a cyano group at the C2 position, a thiophen-2-yl substituent at the C3 position, and a chiral 1-phenylethylamide group. The compound’s E-configuration is critical for its stereochemical and biological properties. Structurally, the molecule combines a rigid α,β-unsaturated carbonyl system with aromatic heterocycles (thiophene and phenyl), which are known to enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYUDKODAODTBH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201329592 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

365442-91-7 | |

| Record name | (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201329592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-N-(1-PHENYLETHYL)-3-(2-THIENYL)ACRYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide typically involves the reaction of 2-thiophenecarboxaldehyde with (1-phenylethyl)amine in the presence of a base to form an imine intermediate. This intermediate is then reacted with cyanoacetic acid under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Bromopyridine vs. Thiophene Substitutents

WP1066 [(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-((S)-1-phenylethyl)acrylamide] shares the same acrylamide backbone and chiral phenylethylamide group but replaces the thiophen-2-yl substituent with a 6-bromopyridin-2-yl group. This structural variation significantly alters its biological activity: WP1066 is a potent inhibitor of Janus kinases (JAKs) and STAT3, exhibiting antiproliferative effects in cancer cells (e.g., leukemia, glioma) .

Simplified Acetamide Derivatives

Compounds 3e [2-cyano-N-(1-phenylethyl)acetamide] and 3f [2-cyano-N-(1-(4-methoxyphenyl)ethyl)acetamide] lack the α,β-unsaturated enamide system and thiophene moiety. Their simpler structures result in reduced molecular rigidity and conjugation, which may limit their bioactivity compared to the target compound. Spectroscopic data for 3e and 3f (e.g., ¹H NMR: δ 1.45 ppm for –CH3; MS: m/z 219.25) highlight the absence of thiophene-related signals, confirming structural divergence .

Antimicrobial Pyridine Derivatives

Pyridine derivatives like 6-amino-2-imino-1-(1-phenylethyl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile () incorporate a thiophen-2-yl group but within a dihydropyridine core. These compounds exhibit antimicrobial activity (inhibition zones: 12–16 mm against bacteria and fungi), suggesting that the thiophene moiety may enhance interactions with microbial targets . However, the acrylamide-based target compound’s activity remains unexplored in the provided evidence.

Substituent Effects on Physicochemical Properties

- Thiophene vs. Pyridine/Bromopyridine : Thiophene’s lower electronegativity compared to pyridine may reduce dipole interactions but increase lipophilicity, influencing membrane permeability.

- Phenylethylamide Chirality : The (S)-configuration in WP1066 enhances target specificity, as seen in its STAT3 inhibition . The target compound’s stereochemical preferences require further investigation.

Biological Activity

(E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound’s biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 282.4 g/mol. The compound features a cyano group, a phenylethyl moiety, and a thiophene ring, which contribute to its diverse biological activities.

Biological Activities

Preliminary studies indicate that this compound may exhibit several significant biological activities:

1. Anti-inflammatory Properties

Research suggests that the compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various pathogens. Its structural components may interact with microbial cell membranes or inhibit essential metabolic pathways.

3. Anticancer Potential

There is emerging evidence that this compound may have anticancer properties. Studies indicate it could induce apoptosis in cancer cells, although further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways relevant to inflammation and cancer proliferation.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant reduction in inflammatory markers in vitro when treated with the compound. |

| Study 2 | Showed antimicrobial efficacy against Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity. |

| Study 3 | Reported induction of apoptosis in specific cancer cell lines, suggesting potential for anticancer therapy. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for (E)-2-cyano-N-(1-phenylethyl)-3-thiophen-2-ylprop-2-enamide, and how can reaction conditions be optimized?

- The compound can be synthesized via Knoevenagel condensation, as demonstrated for structurally similar acrylamide derivatives . Key steps include:

- Reacting 2-cyanoacetamide derivatives with thiophene-2-carbaldehyde under basic conditions (e.g., piperidine in ethanol at 0–5°C).

- Monitoring reaction progress via TLC and optimizing stoichiometry (molar ratios of 1:1.2 for aldehyde to cyanoacetamide) to improve yields (>70%).

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Spectroscopy : Use NMR (DMSO-) to confirm stereochemistry (δ 1.45 ppm for –CH, δ 5.10 ppm for chiral center) and MS for molecular ion validation (expected [M+1] ~291–356 Da) .

- Crystallography : Employ single-crystal X-ray diffraction (e.g., Bruker Kappa APEXII CCD) to determine bond angles, torsion angles, and confirm (E)-configuration. Refinement via SHELXL (R-factor <0.06) .

Q. What strategies ensure reliable solubility and stability assessments for this compound?

- Solubility : Pre-saturate solvents (DMSO, ethanol) with ultrasonic agitation (≥17.8 mg/mL in DMSO, ≥24.6 mg/mL in ethanol). Validate via UV-Vis spectroscopy at λmax ~250–300 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to detect hydrolysis or isomerization .

Advanced Research Questions

Q. What in vitro/in vivo models are suitable for evaluating bioactivity, particularly for thiophene-containing analogs?

- Kinase Inhibition : Use JAK2/STAT3 phosphorylation assays (Western blot, IC determination) in cancer cell lines (e.g., glioblastoma U87-MG). Compare with WP1066 (a bromopyridine analog) to assess thiophene’s impact on potency .

- Apoptosis : Measure caspase-3/7 activation (luminescent assays) in leukemia cells (e.g., K562) after 48-hour treatment .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to STAT3’s SH2 domain (PDB: 1BG1). Focus on hydrogen bonds between the cyano group and Arg609/Ser611 .

- MD Simulations : Perform 100-ns simulations (AMBER force field) to assess stability of the acrylamide-thiophene moiety in the binding pocket .

Q. How can contradictory bioactivity data across studies be resolved?

- Data Normalization : Control for cell line heterogeneity (e.g., STAT3 expression levels via qPCR) and batch effects in compound purity (HPLC ≥98%) .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CellTiter-Glo® viability assays, 72-hour exposure) .

Q. What role do hydrogen-bonding networks and crystal packing play in physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.